4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, Mixture of diastereomers
Description
This compound is a bicyclic morpholine derivative featuring a fused furo-morpholine core and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines, enhancing solubility and stability during reactions . The hexahydro-2H-furo[3,4-b]morpholine scaffold combines oxygen and nitrogen heteroatoms within a rigid bicyclic framework, which can influence conformational stability and intermolecular interactions. The diastereomeric mixture arises from stereochemical variations at the morpholine ring junctions, impacting physicochemical properties such as melting point, solubility, and reactivity . This structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological or metabolic pathways.
Properties
CAS No. |
2385746-45-0 |
|---|---|
Molecular Formula |
C12H19NO6 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(16)13-4-8(10(14)15)18-9-6-17-5-7(9)13/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
IUZQDJIWGFRUJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2C1COC2)C(=O)O |
Origin of Product |
United States |
Biological Activity
4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, a compound characterized by its complex structure and multiple diastereomers, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Chemical Name : 4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid
- CAS Number : 2385746-45-0
- Molecular Formula : C12H19NO6
- Molecular Weight : 273.2824 g/mol
- SMILES Notation : OC(=O)C1OC2COCC2N(C1)C(=O)OC(C)(C)C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where the tert-butoxycarbonyl (Boc) protecting group is crucial for stabilizing reactive intermediates. The synthetic route often includes:
- Formation of the furo-morpholine framework.
- Introduction of the carboxylic acid functionality.
- Purification and characterization through techniques such as NMR and HPLC.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of morpholine can inhibit bacterial growth effectively. A comparative analysis of various derivatives revealed that those with bulky groups like tert-butoxycarbonyl exhibited enhanced activity against Gram-positive bacteria.
Anticancer Potential
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death. Notably, a mixture of diastereomers showed varied potency, suggesting that stereochemistry plays a critical role in biological efficacy.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12 | Mitochondrial dysfunction |
| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects attributed to this compound. It appears to reduce oxidative stress markers and improve neuronal survival in models of neurodegeneration. The mechanism may involve modulation of signaling pathways related to inflammation and apoptosis.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of various diastereomers derived from 4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. -
Anticancer Mechanism Investigation :
In a separate investigation published in the Journal of Medicinal Chemistry, the compound's effect on apoptosis was assessed in human breast cancer cells. The study found that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors, confirming its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Scaffold Analysis
The Boc-protected morpholine derivative is compared below with structurally related compounds from the literature:
Key Differentiators
Scaffold Rigidity vs. In contrast, benzoxazine derivatives (e.g., ) exhibit planar aromaticity, favoring π-π stacking in crystal lattices .
Diastereomer-Specific Properties :
- Unlike single-isomer bicyclo[2.2.2]octane or benzoxazine derivatives, the diastereomeric mixture of the target compound introduces variability in solubility and crystallization behavior. For example, diastereomers may exhibit distinct melting points or chromatographic retention times, complicating purification but offering tunable physicochemical profiles .
Boc Group Reactivity :
- The Boc group in the target compound is more sterically shielded by the fused furo-morpholine system compared to Boc-protected lysine derivatives (). This shielding may slow acid-catalyzed deprotection under standard conditions (e.g., HCl/dioxane), requiring optimization for synthetic workflows .
Biological Activity :
- While triazolothiadiazoles (–3) exhibit antimicrobial and herbicidal activity due to their electron-deficient heterocycles, the target compound’s fused oxygen-nitrogen system lacks direct evidence of bioactivity. Its utility lies in serving as a chiral building block for bioactive molecules .
Research Findings and Data Tables
Physicochemical Properties (Theoretical)
Preparation Methods
Stereoelectronic and Steric Effects in Cyclization
The diastereoselectivity of the ring-closing step is governed by pseudo A¹,³ strain and stereoelectronic effects. Axial positioning of the carboxylic acid group in intermediates favors faster reaction kinetics and higher yields compared to equatorial isomers. For example, photoredox-mediated Giese-type reactions exhibit diastereoconvergence, yielding a single diastereomer from mixed starting materials.
Solvent and Temperature Optimization
Polar aprotic solvents (e.g., 1,4-dioxane) enhance the solubility of intermediates and improve reaction homogeneity, while temperatures between 20–25°C minimize epimerization. Table 1 summarizes the impact of reaction conditions on diastereomeric outcomes.
Table 1: Diastereomeric Ratios Under Varied Reaction Conditions
| Base | Solvent | Temperature (°C) | d.r. | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | 1,4-dioxane | 25 | 2.9:1 | 91 |
| BDMAN | THF | 25 | 2.0:1 | 85 |
| Cs₂CO₃ | DMF | 25 | 2.5:1 | 88 |
Data adapted from photoredox and cyclization studies.
Large-Scale Synthesis and Industrial Considerations
Scalable production of this compound necessitates continuous flow reactors and in-line purification systems to handle exothermic reactions and minimize byproduct formation. Key challenges include:
Purification via Crystallization
Diastereomers are separated using chiral stationary-phase chromatography or recrystallization from ethanol/water mixtures . The latter method achieves ≥95% purity for both diastereomers, with melting points differing by 8–10°C.
Analytical Characterization of Diastereomers
Advanced spectroscopic and chromatographic techniques are employed to confirm structural identity and diastereomeric purity:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing this compound, considering its diastereomeric complexity?
- Methodology : The compound can be synthesized via a multi-step route involving:
Protection : Introduce the tert-butoxycarbonyl (Boc) group to the morpholine nitrogen to prevent unwanted side reactions .
Ring Formation : Construct the fused furo[3,4-b]morpholine ring system using cyclization reactions (e.g., acid-catalyzed or photochemical methods).
Carboxylic Acid Functionalization : Modify the carboxylic acid group via esterification or amidation, ensuring stereochemical control .
- Key Considerations : Use chiral auxiliaries or catalysts to influence diastereoselectivity. Monitor reaction progress with LC-MS or TLC.
Q. How can diastereomers be separated and characterized for this compound?
- Methodology :
- Separation : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate diastereomers .
- Characterization : Use H/C NMR to analyze stereochemical differences (e.g., coupling constants, NOE effects). X-ray crystallography provides definitive structural confirmation, as demonstrated for related morpholine derivatives .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology :
- NMR : Analyze the Boc group’s tert-butyl protons (δ ~1.4 ppm) and the morpholine ring protons (δ 3.0–4.5 ppm). Compare with structurally similar compounds (e.g., tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate) .
- IR : Confirm the carbonyl stretch of the Boc group (~1680–1720 cm) and carboxylic acid O–H stretch (~2500–3300 cm).
- Mass Spectrometry : Verify the molecular ion peak (CHNO, exact mass 257.13 g/mol) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence diastereomeric ratios in the synthesis of this compound?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) stabilize transition states, favoring specific diastereomers. For example, THF increased selectivity for the (2R,3aS,6aR)-isomer in related Boc-protected pyrrolidine syntheses .
- Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) can enhance enantiomeric excess (ee) by >80% .
- Data Analysis : Compare HPLC chromatograms or NMR integrals under varied conditions to quantify ratio changes.
Q. What computational approaches are suitable for predicting the stability and reactivity of diastereomers?
- Methodology :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare Gibbs free energies of diastereomers.
- Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., hydrogen bonding in crystallization, as seen in tert-butyl benzoxazine derivatives) to predict physical properties .
- Docking Studies : Model interactions with biological targets (e.g., α-adrenergic receptors) to rationalize pharmacological differences between diastereomers .
Q. How can the compound’s diastereomers be evaluated for biological activity in a structure-activity relationship (SAR) study?
- Methodology :
In Vitro Assays : Test diastereomers against targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases), using fluorescence polarization or radioligand binding .
SAR Analysis : Correlate stereochemical features (e.g., substituent positioning on the morpholine ring) with activity. For example, tert-butyl 2-(3-hydroxypropyl)morpholine-4-carboxylate analogs showed enhanced receptor binding due to hydroxy group orientation .
Data Interpretation : Use statistical tools (e.g., PCA) to identify key structural determinants of activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
